molecular formula C14H16O2 B14430078 1-(5-Ethenyl-2-methoxyphenyl)-3-methylbut-2-en-1-one CAS No. 79694-87-4

1-(5-Ethenyl-2-methoxyphenyl)-3-methylbut-2-en-1-one

Katalognummer: B14430078
CAS-Nummer: 79694-87-4
Molekulargewicht: 216.27 g/mol
InChI-Schlüssel: CGANNMLHGVBYHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Ethenyl-2-methoxyphenyl)-3-methylbut-2-en-1-one is an organic compound characterized by its unique structure, which includes an ethenyl group, a methoxy group, and a butenone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethenyl-2-methoxyphenyl)-3-methylbut-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and 3-methyl-2-buten-1-ol.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents include sulfuric acid or sodium hydroxide.

    Procedure: The reaction mixture is heated to promote the condensation reaction, leading to the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Catalysts: Employing catalysts to enhance the reaction rate and yield.

    Purification: Implementing purification techniques such as distillation or recrystallization to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Ethenyl-2-methoxyphenyl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Compounds with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

1-(5-Ethenyl-2-methoxyphenyl)-3-methylbut-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(5-Ethenyl-2-methoxyphenyl)-3-methylbut-2-en-1-one exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways: It may modulate signaling pathways, leading to changes in cellular functions and responses.

Vergleich Mit ähnlichen Verbindungen

  • 1-(5-Ethenyl-2-hydroxyphenyl)-3-methylbut-2-en-1-one
  • 1-(5-Ethenyl-2-methoxyphenyl)-3-methylbut-2-en-1-ol

Comparison: 1-(5-Ethenyl-2-methoxyphenyl)-3-methylbut-2-en-1-one is unique due to its specific functional groups and structural arrangement, which confer distinct chemical and biological properties compared to similar compounds. Its methoxy group, for instance, may influence its reactivity and interaction with biological targets differently than a hydroxy group.

Eigenschaften

CAS-Nummer

79694-87-4

Molekularformel

C14H16O2

Molekulargewicht

216.27 g/mol

IUPAC-Name

1-(5-ethenyl-2-methoxyphenyl)-3-methylbut-2-en-1-one

InChI

InChI=1S/C14H16O2/c1-5-11-6-7-14(16-4)12(9-11)13(15)8-10(2)3/h5-9H,1H2,2-4H3

InChI-Schlüssel

CGANNMLHGVBYHU-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC(=O)C1=C(C=CC(=C1)C=C)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.